molecular formula C8H7BrO2 B142816 3-Bromophenylacetic acid CAS No. 1878-67-7

3-Bromophenylacetic acid

Cat. No. B142816
CAS RN: 1878-67-7
M. Wt: 215.04 g/mol
InChI Key: KYNNBXCGXUOREX-UHFFFAOYSA-N
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Description

3-Bromophenylacetic acid is a halo substituted phenylacetic acid with anti-oxidative properties . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

3-Bromophenylacetic acid was used in the preparation of 3-bromophenylacetaldehyde by di-isobutyl aluminum hydride (DIBAL) reduction .


Molecular Structure Analysis

The molecular formula of 3-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.044 . The IUPAC Standard InChI is InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromophenylacetic acid are as follows :

Scientific Research Applications

Reactivity and Structural Analysis

A comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including 3-Bromophenylacetic acid, highlights its structural properties and chemical reactivity. The study provides insights into various molecular descriptors, such as Fukui functions and HOMO-LUMO gap, and compares vibrational spectra with experimental FTIR methods (Srivastava et al., 2015).

Applications in Organic Synthesis

3-Bromophenylacetic acid is utilized in the cobalt-catalyzed annulation of styrenes to produce γ-lactones, highlighting its role in facilitating bond formation in organic synthesis. The process demonstrates compatibility with various functionalities, including halogen, ester, and nitro groups (Nguyen et al., 2021).

Antioxidant and Enzyme Inhibition Properties

Novel bromophenols synthesized from 3-Bromophenylacetic acid show significant antioxidant activities and inhibitory actions against metabolic enzymes like acetylcholinesterase and carbonic anhydrase isoenzymes (Öztaşkın et al., 2017).

Catalytic Applications

The copper-catalyzed lactamization of (E)-2-(2-Bromophenyl)-3-arylacrylamides using 3-Bromophenylacetic acid demonstrates its efficacy in synthesizing biologically important compounds under mild conditions (Luo et al., 2021).

Stability and Suitability in Separations

A stability study of α-bromophenylacetic acid (BPAA) in aqueous methanol solution reveals its fast degradation, indicating that it may not be suitable as a model analyte for chiral separations, shedding light on its chemical stability under certain conditions (Jáč et al., 2020).

Electronic and Biological Properties

Investigations on 3-Bromophenylacetic acid's structure, electronic properties, and biological activities reveal its potential as a chemically soft material with non-linear optical activity and potential amidase inhibition (Rahuman et al., 2020).

Future Directions

3-Bromophenylacetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It was used in the preparation of 3-bromophenylacetaldehyde by di-isobutyl aluminum hydride (DIBAL) reduction , indicating its potential use in organic synthesis.

properties

IUPAC Name

2-(3-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNNBXCGXUOREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075152
Record name 3-Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenylacetic acid

CAS RN

1878-67-7
Record name 3-Bromophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (3-Bromophenyl)acetic acid
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Record name 3-Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
Y Fu, S Laurent, RN Muller - European Journal of Organic …, 2002 - Wiley Online Library
… The overall yield of the eleven-step synthesis starting from 3-bromophenylacetic acid was 4−8%. This new ligand is expected to target inflammation sites through specific interactions …
IKP Tan, JM Fernández-Cañón, A Reglero… - Applied microbiology …, 1993 - Springer
The phenylacetic acid (PA) transport system was studied in two industrial strains of Penicillium chrysogenum (M223 and H1107) and the effect of different PA analogues was established…
Number of citations: 8 link.springer.com
PA Turhanen, LP Nousiainen, JM Timonen - Molbank, 2022 - mdpi.com
… In a 5 mL microwave vial containing 375 µL of triethylamine and 375 µL of acetic anhydride, 3-bromophenylacetic acid (325 mg; 1.5 mmol) and 2,4-dihydroxybenzaldehyde (209 mg; 1.5 …
Number of citations: 5 www.mdpi.com
H Goto, Y Kumada, H Ashida… - Bioscience, biotechnology …, 2009 - Taylor & Francis
A number of 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives were synthesized and examined for growth inhibition of several kinds of bacteria. 2′,3′,4′-Trihydroxy-2-…
Number of citations: 7 www.tandfonline.com
AN Acharya, JM Ostresh… - … : Original Research on …, 2002 - Wiley Online Library
The methods used to study the relative reaction rates of 45 different aliphatic and aromatic carboxylic acids when coupled to resin‐bound amino acid amides is described. Competition …
Number of citations: 22 onlinelibrary.wiley.com
H Nagasaki, S Chung, CT Dooley, Z Wang, C Li… - European journal of …, 2009 - Elsevier
… For R3 position, each letter represents organic acids as follows; a; 3-Bromophenylacetic Acid, b; Phenylacetic Acid, c; 3-Fluorophenylacetic Acid, d; 4-Fluorophenylacetic Acid, e; 3,5 Bis …
Number of citations: 20 www.sciencedirect.com
SS Yan, L Zhu, JH Ye, Z Zhang, H Huang, H Zeng… - Chemical …, 2018 - pubs.rsc.org
… To further demonstrate the utility of this umpolung carboxylation, we conducted a gram-scale synthesis of 3-bromophenylacetic acid 2m in 83% yield (Scheme 2). An antihyperlipidemic …
Number of citations: 61 pubs.rsc.org
C Schleissner, ER Olivera… - Journal of …, 1994 - Am Soc Microbiol
The phenylacetic acid transport system (PATS) of Pseudomonas putida U was studied after this bacterium was cultured in a chemically defined medium containing phenylacetic acid (PA…
Number of citations: 62 journals.asm.org
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
K Nandy - 2009 - rex.libraries.wsu.edu
… crystalline 3-Bromophenylacetic acid. A fresh sample of dimer was prepared, and recrstyallized from Pentane (bp, 35 0 C36 0 C); again, 3-Bromophenylacetic acid was regenerated. …
Number of citations: 0 rex.libraries.wsu.edu

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